molecular formula C12H5Cl2F3N4S B13095060 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine

Cat. No.: B13095060
M. Wt: 365.2 g/mol
InChI Key: AFTVMGZOKQFHDH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with dichloro and trifluoromethyl groups, as well as a benzo[d]thiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 2-amino-5-(trifluoromethyl)benzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) for substitution reactions and oxidizing agents like hydrogen peroxide (H₂O₂) for potential oxidation reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-1,3-benzothiazol-2-amine
  • 4-(trifluoromethyl)benzothiazol-2-amine
  • 2-(methylthio)-1,3-benzothiazol-6-amine

Uniqueness

Compared to these similar compounds, 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with both dichloro and trifluoromethyl substitutions, along with a benzo[d]thiazole moiety.

Properties

Molecular Formula

C12H5Cl2F3N4S

Molecular Weight

365.2 g/mol

IUPAC Name

4,6-dichloro-5-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C12H5Cl2F3N4S/c13-8-7(9(14)21-11(18)20-8)10-19-5-3-4(12(15,16)17)1-2-6(5)22-10/h1-3H,(H2,18,20,21)

InChI Key

AFTVMGZOKQFHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(N=C(N=C3Cl)N)Cl

Origin of Product

United States

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